molecular formula C5H8N2OS B1660860 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol CAS No. 847155-18-4

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol

Cat. No.: B1660860
CAS No.: 847155-18-4
M. Wt: 144.20
InChI Key: ALIWDKZXCKEGDH-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethylene oxide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate their function and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1,3,4-thiadiazol-2-YL)ethanol
  • 2-(5-Methyl-1,3,4-thiadiazol-2-YL)methanol
  • 2-(5-Methyl-1,3,4-thiadiazol-2-YL)acetic acid

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and an ethanol moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWDKZXCKEGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289530
Record name 5-Methyl-1,3,4-thiadiazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847155-18-4
Record name 5-Methyl-1,3,4-thiadiazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847155-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3,4-thiadiazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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